

A Comprehensive Guide to the ^1H and ^{13}C NMR Analysis of Ethyl Phenylcyanoacetate

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Compound of Interest

Compound Name: *Ethyl phenylcyanoacetate*

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In the realm of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular framework of organic compounds. This guide provides an in-depth analysis of the ^1H and ^{13}C NMR spectra of **ethyl phenylcyanoacetate**, a versatile building block in organic synthesis. We will delve into the interpretation of its spectral data, compare it with related structures, and provide a detailed experimental protocol for acquiring high-quality NMR data.

The Significance of NMR in Structural Analysis

^1H (proton) and ^{13}C (carbon-13) NMR spectroscopy are powerful analytical methods that exploit the magnetic properties of atomic nuclei.^[1] These techniques provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.^[2] For a compound like **ethyl phenylcyanoacetate**, with its distinct aromatic and aliphatic regions, as well as electron-withdrawing groups, NMR spectroscopy is indispensable for confirming its structure.^[3]

^1H NMR Spectral Analysis of Ethyl Phenylcyanoacetate

The ^1H NMR spectrum of **ethyl phenylcyanoacetate**, typically recorded in a solvent like deuterated chloroform (CDCl_3), reveals several key signals corresponding to the different types of protons in the molecule.^[4]

A representative ^1H NMR spectrum of **ethyl phenylcyanoacetate** (400 MHz, CDCl_3) exhibits the following key signals:

- Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.37-7.45 ppm is observed. This signal corresponds to the five protons on the phenyl ring. The overlapping nature of these signals is due to the similar chemical environments of the ortho, meta, and para protons.
- Methine Proton (-CH): A singlet appears at approximately δ 4.75 ppm. This signal is attributed to the single proton attached to the carbon bearing both the phenyl and cyano groups. The significant downfield shift is due to the deshielding effects of the adjacent phenyl ring, cyano group (-CN), and the ester carbonyl group (-COOEt).
- Methylene Protons (-CH₂-): A quartet is typically observed around δ 4.21 ppm. This signal corresponds to the two protons of the methylene group in the ethyl ester functionality. The quartet splitting pattern arises from the coupling with the three neighboring protons of the methyl group (n+1 rule, where n=3).
- Methyl Protons (-CH₃): A triplet is found at approximately δ 1.24 ppm. This upfield signal is assigned to the three protons of the methyl group of the ethyl ester. The triplet splitting is a result of coupling with the two adjacent methylene protons (n+1 rule, where n=2).

^{13}C NMR Spectral Analysis of Ethyl Phenylcyanoacetate

The ^{13}C NMR spectrum provides complementary information by detailing the carbon skeleton of the molecule. As is common practice, the spectrum is usually recorded with broadband proton decoupling, resulting in a single peak for each unique carbon atom.^[5]

The key resonances in the ^{13}C NMR spectrum of **ethyl phenylcyanoacetate** are as follows:

- Carbonyl Carbon (-C=O): The signal for the ester carbonyl carbon is typically found in the downfield region of the spectrum, around δ 165 ppm. This significant deshielding is characteristic of carbonyl carbons.[6]
- Aromatic Carbons (Phenyl Group): The carbons of the phenyl ring typically appear in the range of δ 128-135 ppm. Due to differences in their electronic environments, distinct signals may be resolved for the ipso, ortho, meta, and para carbons.
- Cyano Carbon (-CN): The carbon of the nitrile group generally resonates around δ 116 ppm.
- Methine Carbon (-CH): The signal for the carbon attached to the phenyl and cyano groups is observed in the midfield region of the spectrum.
- Methylene Carbon (-O-CH₂-): The carbon of the methylene group in the ethyl ester is typically found around δ 63 ppm, deshielded by the adjacent oxygen atom.
- Methyl Carbon (-CH₃): The most upfield signal, usually around δ 14 ppm, corresponds to the methyl carbon of the ethyl group.

Data Summary and Comparison

To provide a clear overview, the ¹H and ¹³C NMR data for **ethyl phenylcyanoacetate** are summarized in the table below. For comparison, data for the related compound, ethyl phenylacetate, which lacks the cyano group, is also included to highlight the electronic effects of the nitrile functionality.[7]

Assignment	Ethyl Phenylcyanoac etate ^1H Chemical Shift (δ ppm)	Ethyl Phenylcyanoac etate ^{13}C Chemical Shift (δ ppm)	Ethyl Phenylacetate ^1H Chemical Shift (δ ppm)	Ethyl Phenylacetate ^{13}C Chemical Shift (δ ppm)
Phenyl-H	7.37-7.45 (m)	128-135	~7.30 (m)	127-134
-CH(CN)-	4.75 (s)	~45	3.59 (s, -CH ₂ -)	~41 (-CH ₂ -)
-O-CH ₂ -	4.21 (q)	~63	~4.12 (q)	~61
-CH ₃	1.24 (t)	~14	~1.22 (t)	~14
-C=O	-	~165	-	~171
-CN	-	~116	-	-

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

The presence of the electron-withdrawing cyano group in **ethyl phenylcyanoacetate** causes a significant downfield shift of the methine proton (δ 4.75 ppm) compared to the methylene protons in ethyl phenylacetate (δ 3.59 ppm). This is a clear illustration of the deshielding effect of the nitrile group.

Visualizing the Structure and Assignments

To aid in the correlation of the NMR data with the molecular structure, the following diagram illustrates the numbering of the atoms in **ethyl phenylcyanoacetate**.



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